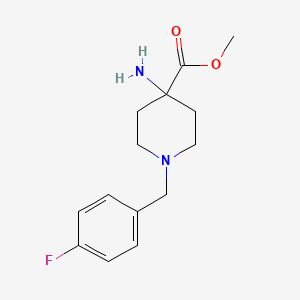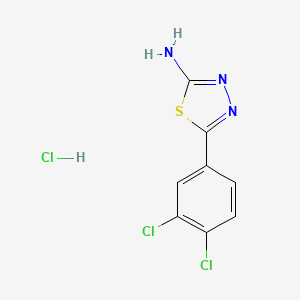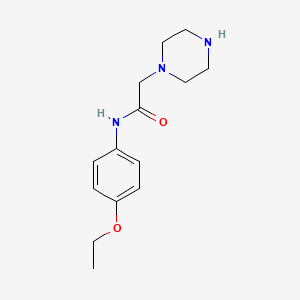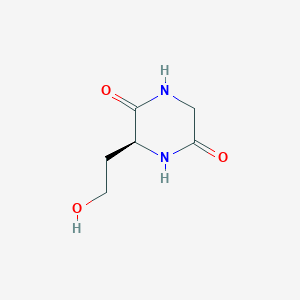
2,3-Dimethyl 5-hydroxypyridine-2,3-dicarboxylate
Overview
Description
“2,3-Dimethyl 5-hydroxypyridine-2,3-dicarboxylate” is a chemical compound with the molecular formula C9H9NO4 . It is also known by other names such as dimethyl 2,3-pyridinedicarboxylate, dimethyl quinolinate, and dimethyl 2,3-pyridinedicarboxylate .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) was studied using N-bromosuccinimide (NBS) as the brominating reagent . The reaction was found to be a typical reaction initiated by free radicals .
Molecular Structure Analysis
The molecular structure of “2,3-Dimethyl 5-hydroxypyridine-2,3-dicarboxylate” can be represented by the SMILES notation: COC(=O)C1=CC=CN=C1C(=O)OC .
Chemical Reactions Analysis
The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The reaction was found to be a typical reaction initiated by free radicals .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 195.17 g/mol . The compound is recommended to be stored at ambient temperatures .
Scientific Research Applications
Synthesis and Structural Studies
- Synthetic Pathways : Research has focused on the synthesis of various pyridine derivatives, including efforts to develop α-phenylisocinchomeronic and 4-azafluorenone 3-carboxylic acids via phenylation of lutidine, which is closely related to the structure of 2,3-Dimethyl 5-hydroxypyridine-2,3-dicarboxylate (Prostakov et al., 1986).
Metal Complexes and Catalysis
- Metal Complex Formation : Metal complexes of 3-hydroxypyridine-2-carboxylic acid, closely related to the compound , have been synthesized, demonstrating significant insulin-mimetic activities. This highlights the potential biomedical applications of similar compounds (Nakai et al., 2005).
- Coordination Chemistry : Studies on the coordination chemistry of 2-pyridone and its derivatives, which are structurally similar to the compound , provide insight into their use as bridging ligands in the synthesis of complex metal structures (Rawson & Winpenny, 1995).
Biological Activities and Applications
- Biological Activity Studies : While direct studies on 2,3-Dimethyl 5-hydroxypyridine-2,3-dicarboxylate were not found, research into similar compounds, such as 3-hydroxypyridine-2-carboxylic acid derivatives, reveals their potential in mimicking insulin and other biological activities. This suggests avenues for drug development and therapeutic applications (Nakai et al., 2005).
Chemical Properties and Mechanisms
- Chemical Interactions and Properties : The study of 2-pyridones and their derivatives, including those with substitutions similar to 2,3-Dimethyl 5-hydroxypyridine-2,3-dicarboxylate, helps elucidate the mechanisms of hydrogen bond formation and tautomerism, which are crucial for understanding their chemical behavior and potential applications in catalysis and material science (Alkorta & Elguero, 2002).
Mechanism of Action
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
properties
IUPAC Name |
dimethyl 5-hydroxypyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8(12)6-3-5(11)4-10-7(6)9(13)15-2/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUNEECTUYXSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl 5-hydroxypyridine-2,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




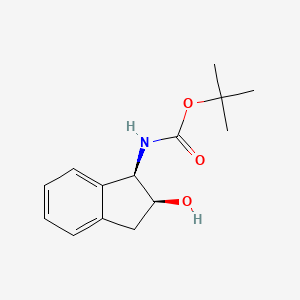
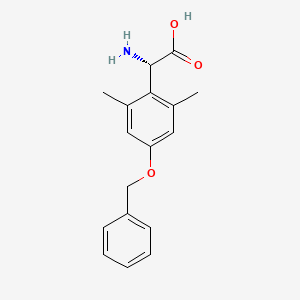

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo)] bis[3-hydroxy-N-phenyl]-2-naphthalenecarboxamide](/img/structure/B1644761.png)
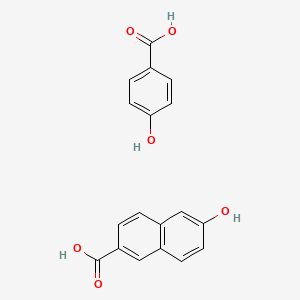

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1644772.png)
![2-(Hydrazinomethyl)imidazo[1,2-a]pyridine](/img/structure/B1644781.png)
